molecular formula C20H28N4O B4960096 [3-(3,4-dimethylanilino)piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone

[3-(3,4-dimethylanilino)piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone

Cat. No.: B4960096
M. Wt: 340.5 g/mol
InChI Key: KCYOVRXOFBTWHI-UHFFFAOYSA-N
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Description

[3-(3,4-dimethylanilino)piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a 3,4-dimethylanilino group and a pyrazole ring with a propan-2-yl substituent, making it a subject of study in medicinal chemistry and material science.

Properties

IUPAC Name

[3-(3,4-dimethylanilino)piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-13(2)18-11-19(23-22-18)20(25)24-9-5-6-17(12-24)21-16-8-7-14(3)15(4)10-16/h7-8,10-11,13,17,21H,5-6,9,12H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYOVRXOFBTWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=NNC(=C3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3,4-dimethylanilino)piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the 3,4-dimethylanilino group through nucleophilic substitution. The pyrazole ring is then synthesized separately and coupled with the piperidine derivative under controlled conditions. Common reagents used in these reactions include aniline derivatives, alkyl halides, and pyrazole precursors. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis process. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

[3-(3,4-dimethylanilino)piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [3-(3,4-dimethylanilino)piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, the compound is explored for its potential pharmacological properties. Researchers study its interactions with specific receptors and enzymes to develop new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty materials.

Mechanism of Action

The mechanism of action of [3-(3,4-dimethylanilino)piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(3,4-dimethylanilino)piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in scientific research and industrial applications.

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